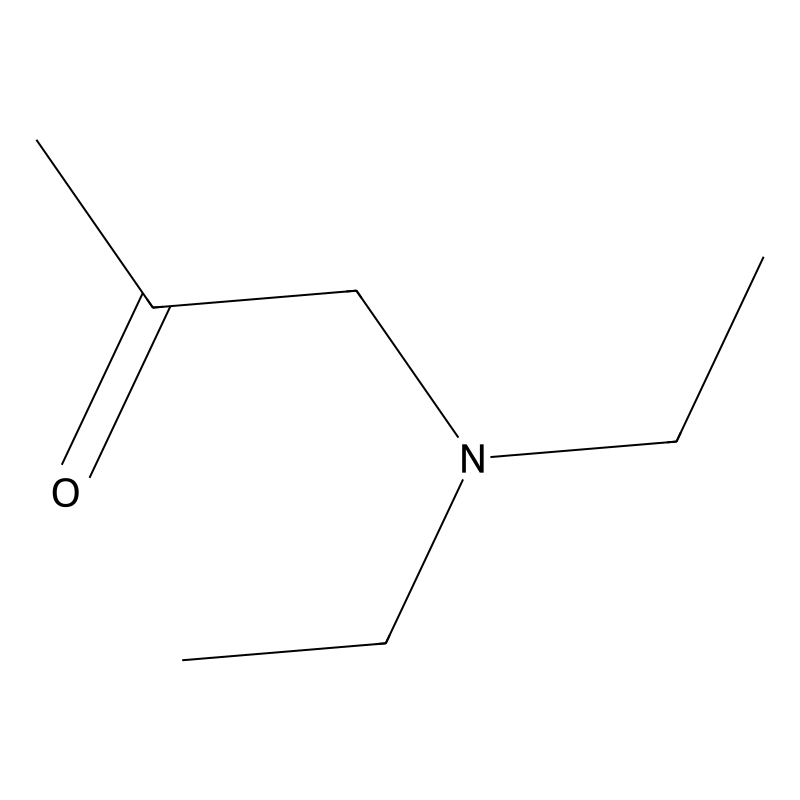

(Diethylamino)acetone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(Diethylamino)acetone is an organic compound with the molecular formula CHNO. It features a diethylamino group attached to an acetone backbone, which contributes to its unique chemical properties. This compound is primarily used in organic synthesis and as an intermediate in various

Organic Synthesis:

- Precursor for Heterocycles: (Diethylamino)acetone serves as a valuable building block for the synthesis of diverse heterocyclic compounds, which are ring structures containing atoms other than carbon. These heterocycles possess various applications in medicinal chemistry, materials science, and other fields . Its reactivity allows the formation of different ring systems, including pyrazoles, pyridines, and pyrimidines, through diverse reaction pathways .

Medicinal Chemistry:

- Drug Discovery and Development: (Diethylamino)acetone holds potential in drug discovery due to its ability to be incorporated into drug candidates, potentially influencing their biological activity and properties. Researchers explore its application in the design of molecules targeting various diseases, including cancer and neurodegenerative disorders . However, further investigation is necessary to fully understand its therapeutic potential.

Material Science:

- Polymer Synthesis and Modification: The unique properties of (Diethylamino)acetone, such as its reactivity and functional groups, make it a potential candidate for the synthesis and modification of polymers. These modified polymers can exhibit specific functionalities or improved properties, making them valuable for various applications, including electronics and biomaterials .

Analytical Chemistry:

- Organic Synthesis and Characterization: (Diethylamino)acetone finds use as a reagent or intermediate in various organic synthesis reactions. Additionally, its distinctive properties, such as its boiling point and solubility, allow its application in analytical techniques for the characterization and identification of other organic compounds .

(Diethylamino)acetone can undergo several notable reactions:

- Mannich Reaction: It can react with formaldehyde and amines to form β-amino carbonyl compounds, a reaction widely utilized in organic synthesis .

- Formation of Salts: Under alkaline conditions, (diethylamino)acetone can react with carboxylic acids or their derivatives to form salts or amides .

- Condensation Reactions: The compound can also participate in condensation reactions, yielding various products depending on the reaction conditions and the reagents used .

Several methods exist for synthesizing (diethylamino)acetone:

- Direct Alkylation: This involves the alkylation of diethylamine with acetone under suitable conditions.

- Mannich Reaction: Utilizing formaldehyde and diethylamine in the presence of acetone can yield (diethylamino)acetone as a product.

- Condensation Reactions: The compound can be synthesized through condensation reactions involving ketones and amines, often requiring specific catalysts or conditions to facilitate the reaction .

Interaction studies involving (diethylamino)acetone focus on its behavior in various chemical environments. For instance, its interactions with other amines or carbonyl compounds can lead to significant insights into reaction mechanisms and product formation. Studies have shown that it can form stable complexes with other organic molecules, which may influence its reactivity and potential applications .

(Diethylamino)acetone shares similarities with several other compounds, notably those containing amino groups or ketones. Here are some comparable compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Diethylamine | CHN | Simple amine, used as a base and solvent |

| Acetone | CHO | Simple ketone, widely used solvent |

| N,N-Dimethylacetamide | CHN | Solvent and reagent in organic synthesis |

| 1-Dimethylamino-3-pentanone | CHN | Similar reactivity patterns but different structure |

Uniqueness of (Diethylamino)acetone

The uniqueness of (diethylamino)acetone lies in its combination of a diethylamino group with an acetone backbone, allowing for diverse reactivity not seen in simpler amines or ketones. Its ability to participate in Mannich reactions while also forming salts under alkaline conditions makes it versatile for synthetic applications. Furthermore, its potential biological activity adds another layer of interest for research and development .

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant